4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3/c15-12-5-6-18-9-13(17-14(18)7-12)11-3-1-10(8-16)2-4-11/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKVWPWKOVXQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=CC(=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 7-Bromoimidazo[1,2-a]pyridine Core
The initial step involves the synthesis of 7-bromoimidazo[1,2-a]pyridine , which serves as the key intermediate for further functionalization:
- Starting materials: 4-bromopyridin-2-amine and chloroacetaldehyde (often as 40-50% aqueous solution).
- Reaction conditions: Reflux in ethanol with sodium bicarbonate as base for 16–17 hours.
- Procedure: The amine and chloroacetaldehyde are combined in ethanol, sodium bicarbonate is added to neutralize the medium, and the mixture is refluxed. After completion, the reaction mixture is concentrated, extracted, and purified by silica gel chromatography.
- Yields: Typically around 60–80%, with reported yields such as 63% for gram-scale preparations.
- Characterization: The product is a brown solid with LC-MS confirming the molecular ion at m/z ~199 (M+H)+, consistent with C7H5BrN2.
This cyclization forms the imidazo[1,2-a]pyridine ring by condensation of the amino group with the aldehyde, followed by ring closure.
Functionalization at the 2-Position: Formation of the 2-(4-Cyanophenyl) Substituent
The installation of the 4-cyanophenyl group at the 2-position of the imidazo[1,2-a]pyridine is commonly achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling:
- Starting material: 7-bromoimidazo[1,2-a]pyridine.
- Coupling partner: 4-cyanophenylboronic acid or related boronate esters.
- Catalysts and conditions: Palladium(0) complexes such as bis(tri-tert-butylphosphine)palladium(0) or tris(dibenzylideneacetone)dipalladium(0) with tri-o-tolylphosphine; bases like potassium carbonate; solvents such as ethanol, toluene, and water mixtures.
- Temperature and time: Typically 75–100 °C for 2–17 hours depending on catalyst and scale.
- Yields: Moderate to good yields, commonly 39–70% depending on conditions and purification methods.
- Purification: Silica gel chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane.
This method leverages the reactivity of the bromine substituent for C–C bond formation under mild conditions, enabling installation of the benzonitrile moiety with high regioselectivity.
Alternative Synthetic Routes: Multicomponent Reactions and One-Pot Procedures
Recent advances have demonstrated efficient one-pot or multicomponent strategies for the synthesis of functionalized imidazo[1,2-a]pyridines, which may be adapted for the target compound:
- Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction: Combines isocyanides, aldehydes, and 2-aminopyridines to form imidazo[1,2-a]pyridines.
- Isocyanide preparation: Formylation of hydroxyammonium salts followed by acetylation and dehydration using POCl3/Et3N to generate isocyanides.
- Coupling with aldehydes: The in situ generated isocyanide reacts with 4-cyanobenzaldehyde and 2-amino-6-substituted pyridines under sealed conditions at 50–60 °C to yield the corresponding substituted imidazo[1,2-a]pyridines in good yields (≥70%).
- Advantages: This method avoids isolation of unstable intermediates, simplifies purification, and allows functional group tolerance.
While this approach is more general, it can be tailored for the synthesis of 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile by selecting appropriate bromo-substituted aminopyridines and 4-cyanobenzaldehyde.
Summary Table of Key Preparation Steps and Conditions
| Step | Starting Materials | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Synthesis of 7-bromoimidazo[1,2-a]pyridine | 4-bromopyridin-2-amine, chloroacetaldehyde | NaHCO3, EtOH | Reflux, 16–17 h | 63–81 | Brown solid, purified by chromatography |
| Suzuki-Miyaura coupling for 2-position arylation | 7-bromoimidazo[1,2-a]pyridine, 4-cyanophenylboronic acid | Pd(0) catalysts, K2CO3, EtOH/toluene/H2O | 75–100 °C, 2–17 h | 39–70 | Requires inert atmosphere, column purification |
| One-pot GBB multicomponent reaction | Isocyanide precursor, 4-cyanobenzaldehyde, 2-amino-6-substituted pyridine | POCl3/Et3N (for isocyanide), K-10 clay, Na2SO4 | 50–60 °C, sealed tube, 10–12 h | ≥70 | Avoids isolation of isocyanide, efficient |
Research Findings and Mechanistic Insights
- The imidazo[1,2-a]pyridine ring formation via condensation of 2-aminopyridines with α-haloaldehydes or α-haloketones is well-established and proceeds via nucleophilic attack followed by cyclization.
- Bromine substitution at position 7 is introduced by starting with 4-bromopyridin-2-amine, ensuring regioselective incorporation.
- Suzuki coupling is favored for arylation at position 2 due to mild conditions and functional group tolerance, essential for sensitive substituents like nitriles.
- The GBB multicomponent reaction enables rapid assembly of diverse imidazo[1,2-a]pyridine derivatives, with the isocyanide intermediate playing a crucial role; protecting groups and additives (e.g., pTsCl/DABCO adducts, anhydrous Na2SO4) improve yields and reaction cleanliness.
- Rhodium-catalyzed cyanation methods have been reported for related imidazopyridines but are less directly applicable for the 4-cyanophenyl substitution.
Chemical Reactions Analysis
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing and reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile has a broad range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. Studies have shown that derivatives of imidazo[1,2-a]pyridine can induce cell cycle arrest, inhibit tubulin polymerization, activate Caspase-3, and inhibit the PI3K/Akt/mTOR signaling pathway . These mechanisms contribute to its potential anticancer activity and other pharmacological effects.
Comparison with Similar Compounds
4-(3-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile (9h)
- Substituent : Iodo at position 3 (vs. bromo at position 7 in the target compound).
- Molecular Weight : [M+H]⁺ = 388.91037 (C₁₄H₈IN₃), significantly higher due to iodine’s atomic mass .
- ¹³C NMR : Distinct deshielding at δ 179.90 (C-I), contrasting with the target compound’s expected C-Br resonance (~δ 120–130) .
- Synthetic Yield : Prepared via General Procedure II, though yield unspecified .
4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile (7h)
- Substituent: No halogen (baseline for comparison).
- Molecular Weight : [M+H]⁺ = 263.01373 (C₁₃H₈N₃) .
- ¹³C NMR : Key aromatic carbons at δ 145.10 and 141.99, indicating reduced electron withdrawal compared to halogenated analogs .
- Synthetic Yield: 82% via General Procedure I, suggesting higher efficiency for non-halogenated derivatives .
Methyl-Substituted Derivatives
4-(3-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile (3q)
4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile (18)
- Substituent : Methyl at position 5.
Chlorinated and Complex Derivatives
4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile
- Core Structure : Imidazo[1,2-b]pyridazine (vs. imidazo[1,2-a]pyridine).
- Molecular Weight : 288.14 g/mol (C₁₃H₇ClN₄).
- Crystallography: Non-classical hydrogen bonds stabilize crystal packing, a property less documented in bromo/iodo analogs .
4-(3-(Morpholino(p-tolyl)methyl)imidazo[1,2-a]pyridin-2-yl)benzonitrile (4r)
- Substituent: Morpholino and p-tolyl groups at position 3.
- Synthetic Yield : 78% via three-component aza-Friedel–Crafts reaction, highlighting versatility for bulky substituents .
Data Tables
Table 1: Structural and Spectroscopic Comparison
Biological Activity
Overview
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a member of the imidazo[1,2-a]pyridine family, recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and infections. Its unique structure, characterized by the presence of a bromine atom and a benzonitrile group, contributes to its distinctive biological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer potential. In vitro studies have demonstrated its efficacy against multiple human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| LN-229 (glioblastoma) | 1.8 |
| HCT-116 (colorectal carcinoma) | 0.7 |
| NCI-H460 (lung carcinoma) | 3.2 |
| K-562 (chronic myeloid leukemia) | 5.0 |
These findings suggest that the compound can inhibit cell proliferation effectively across different cancer types, with the most potent activity observed against colorectal carcinoma .
The mechanism by which this compound exerts its anticancer effects involves modulation of key cellular signaling pathways. Specifically, it has been shown to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. The interaction with kinases may lead to altered phosphorylation processes, affecting various cellular functions .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited moderate antibacterial activity. For instance, it demonstrated effectiveness against Escherichia coli with a minimum inhibitory concentration (MIC) of 32 µM . However, its antibacterial efficacy is generally lower compared to its anticancer activity.
Case Studies
Case Study 1: Antiproliferative Effects in Cancer Research
A study evaluated the antiproliferative effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. Among these, this compound was highlighted for its strong inhibitory effects on SW620 colon carcinoma cells at sub-micromolar concentrations (IC50 = 0.4 µM). This underscores the compound's potential as a lead candidate for further development in cancer therapeutics .
Case Study 2: Interaction with Biological Targets
In another investigation focused on the interaction of this compound with biological macromolecules, it was found to bind effectively to specific kinases involved in cancer signaling pathways. The binding affinity and selectivity towards these targets suggest that the compound could serve as a scaffold for designing more potent inhibitors tailored for specific therapeutic applications .
Q & A
Q. What are the common synthetic routes for preparing 4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile?
- Methodological Answer: The compound is typically synthesized via multi-component reactions (MCRs) or C–H functionalization. For example, MCRs involving aromatic aldehydes, aminopyridines, and in situ-generated isocyanates yield imidazo[1,2-a]pyridine scaffolds. Bromination at the 7-position can be achieved using bromine sources under controlled conditions. Ultrasound-assisted iodination mediated by tert-butyl hydroperoxide (TBHP) has also been adapted for halogenation, though optimization for bromine substitution would require adjusting reagents (e.g., NBS or Br₂) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assign peaks using δ values (e.g., aromatic protons at 7.1–8.0 ppm, nitrile carbon at ~117 ppm) .
- HRMS : Confirm molecular weight with high precision (e.g., [M+H]+ calculated as 388.91037 vs. observed 388.91052) .
- IR Spectroscopy : Identify nitrile stretching vibrations (~2200 cm⁻¹) and NH/OH bands if present .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer: Discrepancies in NMR assignments (e.g., overlapping peaks or ambiguous coupling patterns) can be addressed via:
Q. What mechanistic insights exist for C–H functionalization reactions in derivatizing this compound?
- Methodological Answer: Ultrasound-assisted methods using TBHP as an oxidant suggest a radical-mediated pathway. For example, iodination proceeds via hydrogen atom transfer (HAT) from the imidazo[1,2-a]pyridine core, generating a radical intermediate that reacts with iodine sources. Similar mechanisms may apply to bromination, though bromine’s higher reactivity requires careful control to avoid overhalogenation . Computational studies (DFT) can model transition states and regioselectivity .
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer: Density Functional Theory (DFT) studies optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO). For example, electron-withdrawing groups (e.g., nitrile) lower LUMO energy, enhancing electrophilicity. Solvent effects can be modeled using polarizable continuum models (PCM), and charge distribution maps identify reactive sites for further functionalization .
Q. What strategies are used to evaluate its potential as a human constitutive androstane receptor (CAR) agonist?
- Methodological Answer:
- In vitro assays : Use luciferase reporter gene assays in HepG2 cells transfected with CAR plasmids to measure activation.
- Docking studies : Align the compound’s structure with CAR’s ligand-binding domain (LBD) using software like AutoDock Vina. The bromine and nitrile groups may interact with hydrophobic pockets or hydrogen-bonding residues (e.g., Thr252, Asn152) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

